molecular formula C7H6FNO2 B1418445 Methyl 6-fluoropicolinate CAS No. 455-71-0

Methyl 6-fluoropicolinate

Cat. No.: B1418445
CAS No.: 455-71-0
M. Wt: 155.13 g/mol
InChI Key: NMRCOWOPRPIBPQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 6-fluoropicolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating nucleophilic aromatic substitution on the fluoride group. This compound is used to functionalize molecular scaffolds, which are essential for synthesizing APIs. For instance, a selective antagonist of BCL-X L for chronic lymphocytic leukemia treatment is synthesized from this compound, demonstrating a potency of 14 nM . Additionally, once hydrolyzed, this compound becomes a bidentate chelating agent, interacting with metal ions to form stable complexes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, a Ru-fluoropyridine-2-carboxylate complex derived from this compound shows cytotoxicity of 27.5 µM in antitumor activity . This indicates that this compound can affect cell viability and proliferation, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound is employed as a ligand in palladium-catalyzed C-H acetoxylation of arenes, showcasing its ability to facilitate complex biochemical reactions . Additionally, its hydrolyzed form acts as a bidentate chelating agent, forming stable complexes with metal ions and influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be stable under inert atmosphere conditions and at temperatures between 2-8°C . Over time, this compound may undergo hydrolysis, transforming into a bidentate chelating agent that interacts with metal ions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antitumor activity, while higher doses could lead to toxic or adverse effects. For example, a Ru-fluoropyridine-2-carboxylate complex derived from this compound shows cytotoxicity at a concentration of 27.5 µM . This suggests that careful dosage optimization is crucial to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Once hydrolyzed, it becomes a bidentate chelating agent that can form stable complexes with metal ions . This interaction can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound is used in palladium-catalyzed C-H acetoxylation of arenes, highlighting its role in complex biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function. For instance, the hydrolyzed form of this compound acts as a bidentate chelating agent, forming stable complexes with metal ions and facilitating their transport within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with various biomolecules within different cellular compartments. For example, this compound is used to functionalize molecular scaffolds, which can be directed to specific cellular locations for targeted therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-fluoropicolinate can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of 6-fluoropyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar nucleophilic aromatic substitution techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-fluoropicolinate is extensively used in scientific research due to its versatility:

    Chemistry: As a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of drugs, including selective antagonists for chronic lymphocytic leukemia treatment.

    Industry: In the production of catalysts and metal-chelating agents

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropicolinate
  • Methyl 6-bromopicolinate
  • Methyl 6-iodopicolinate

Uniqueness

Methyl 6-fluoropicolinate is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its halogenated counterparts. The fluoride group is less bulky and more electronegative, influencing the compound’s chemical behavior and making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

methyl 6-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRCOWOPRPIBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657720
Record name Methyl 6-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-71-0
Record name 2-Pyridinecarboxylic acid, 6-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-fluoropyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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